molecular formula C10H15NS B2756052 1-(Thiophen-2-ylmethyl)piperidine CAS No. 91253-06-4

1-(Thiophen-2-ylmethyl)piperidine

Cat. No.: B2756052
CAS No.: 91253-06-4
M. Wt: 181.3
InChI Key: YGOLMAQXUDSRHV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)piperidine is an organic compound with the molecular formula C10H15NS. It consists of a piperidine ring substituted with a thiophen-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidine typically involves the reaction of thiophen-2-ylmethyl halides with piperidine under basic conditions. One common method includes the use of thiophen-2-ylmethyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Thiophen-2-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of materials with specific electronic and optical properties

Comparison with Similar Compounds

    Thiophene: A five-membered heteroaromatic compound containing sulfur.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    1-(Thiophen-3-ylmethyl)piperidine: A structural isomer with the thiophen-3-ylmethyl group instead of thiophen-2-ylmethyl.

Uniqueness: 1-(Thiophen-2-ylmethyl)piperidine is unique due to the specific positioning of the thiophen-2-ylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its isomers and related compounds .

Biological Activity

1-(Thiophen-2-ylmethyl)piperidine is a compound of significant interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11H16NC_{11}H_{16}N and a molecular weight of approximately 176.25 g/mol. Its structure consists of a piperidine ring substituted with a thiophene group, which enhances its interaction with biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects through its interactions with neurotransmitter systems. It particularly affects dopaminergic and serotonergic pathways, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression.

Anticancer Properties

The compound's structural similarities to piperidine derivatives have led to investigations into its anticancer properties . Studies have shown that compounds in this class can activate several molecular pathways that lead to apoptosis in cancer cells. For instance, the activation of the NF-κB and PI3K/Akt signaling pathways has been linked to the induction of apoptosis in various cancer types, including glioblastoma .

Binding Affinities

Interaction studies reveal that this compound has notable binding affinities for various receptors, which are critical for understanding its pharmacodynamics. Preliminary findings suggest it may act as a modulator for specific neurotransmitter receptors, enhancing its therapeutic potential.

Study on Anticancer Mechanisms

A detailed study explored the anticancer effects of piperidine derivatives, including this compound. The findings highlighted the compound's ability to induce apoptosis through caspase activation and cell cycle arrest mechanisms. Specifically, treatment with this compound led to increased expression of p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) involved in cell cycle progression .

Metabolite Profiling

Further research involving metabolite profiling has indicated that the compound may possess antioxidant properties alongside its anticancer effects. These properties are essential for mitigating oxidative stress in cells, which is often linked to cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
1-(Thien-2-ylmethyl)piperidine-4-carboxylic acidC₁₁H₁₅N₁O₂SSimilar piperidine structure but different position of carboxylic group
1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acidC₁₀H₁₃N₁O₄S₂Contains sulfonyl group, altering reactivity
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}-piperidine-3-carboxylic acidC₁₈H₁₉N₃O₂SIncorporates an imidazo-pyridine moiety

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOLMAQXUDSRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Thiophenecarboxaldehyde (1 g, 8.9 mmol) was dissolved in dichloroethane and treated with piperidine and sodium triacetoxyborohydride. The reaction was stirred at room temperature overnight. The reaction was diluted with dichloromethane and aqueous saturated sodium bicarbonate. The organic layer was separated out, washed with water and brine and dried with sodium sulfate. The volatile were removed in vacuo and the residue was purified by column chromatography on silica gel using a gradient of 2 to 8% of methanol in dichloromethane to obtain a brown oil. Yield=1.5 g. MS (M+H)+ 182.
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